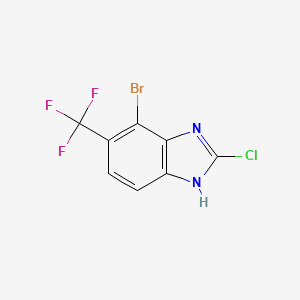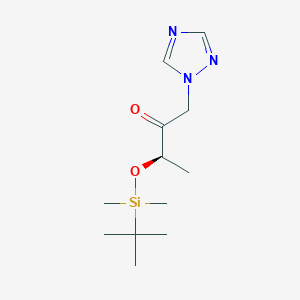
(R)-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a synthetic organic compound that features a triazole ring and a silyl ether group. Compounds containing triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the silyl ether group: The tert-butyldimethylsilyl (TBDMS) group can be introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the final product: The intermediate compounds are then coupled under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group.
Reduction: Reduction reactions may target the carbonyl group in the butan-2-one moiety.
Substitution: The triazole ring can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the triazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated product, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, compounds with triazole rings are often explored for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including antifungal, antiviral, or anticancer activities.
Industry
Industrially, these compounds can be used in the development of new materials or as catalysts in various chemical processes.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
®-3-Hydroxy-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Lacks the silyl ether group.
®-3-((Trimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Contains a different silyl ether group.
Uniqueness
The presence of the tert-butyldimethylsilyl group in ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one may confer unique properties such as increased stability or altered reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H23N3O2Si |
|---|---|
Molecular Weight |
269.41 g/mol |
IUPAC Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-(1,2,4-triazol-1-yl)butan-2-one |
InChI |
InChI=1S/C12H23N3O2Si/c1-10(17-18(5,6)12(2,3)4)11(16)7-15-9-13-8-14-15/h8-10H,7H2,1-6H3/t10-/m1/s1 |
InChI Key |
NXHGDUSBJCHRMT-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C(=O)CN1C=NC=N1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C(=O)CN1C=NC=N1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


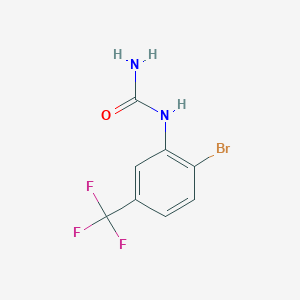
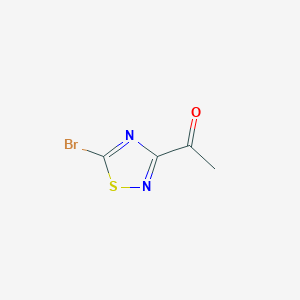
![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
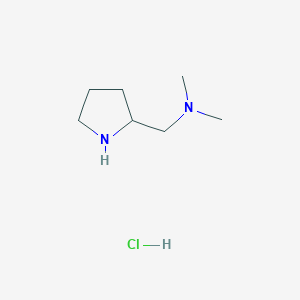

![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
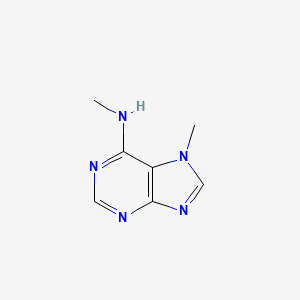
![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)
![4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B12845928.png)
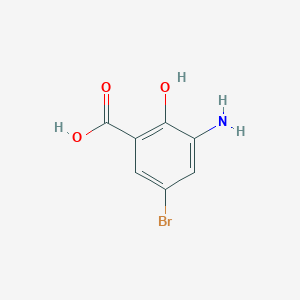

![methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate](/img/structure/B12845940.png)

